![molecular formula C27H13BrN2 B14180284 9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo- CAS No. 876173-76-1](/img/structure/B14180284.png)
9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo-: is a derivative of 9,9’-spirobi[9H-fluorene], a compound known for its robust structure and unique properties. This compound is particularly notable for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- typically involves the bromination of 9,9’-spirobi[9H-fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and purification processes on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of catalysts.
Reflux Conditions: Often used to facilitate reactions and improve yields.
Major Products:
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used in the fabrication of OLEDs and other optoelectronic devices due to its high photoluminescence efficiency and chemical stability.
Gas Absorbents: Potential use in the synthesis of spirobifluorene-based conjugated microporous polymers.
Biology and Medicine:
Research Tool:
Industry:
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- exerts its effects is primarily related to its electronic structure. The spiro linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This makes it highly effective in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
2-Bromo-9,9’-spirobi[fluorene]: Another derivative with similar applications in OLEDs.
Uniqueness: 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- stands out due to its specific substitution pattern, which can influence its electronic properties and make it suitable for specialized applications in organic electronics and material science.
Eigenschaften
CAS-Nummer |
876173-76-1 |
|---|---|
Molekularformel |
C27H13BrN2 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
2-bromo-9,9'-spirobi[fluorene]-2',7'-dicarbonitrile |
InChI |
InChI=1S/C27H13BrN2/c28-18-7-10-22-19-3-1-2-4-23(19)27(26(22)13-18)24-11-16(14-29)5-8-20(24)21-9-6-17(15-30)12-25(21)27/h1-13H |
InChI-Schlüssel |
CGDRXWCPUVGFQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)C#N)C6=C4C=C(C=C6)C#N)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
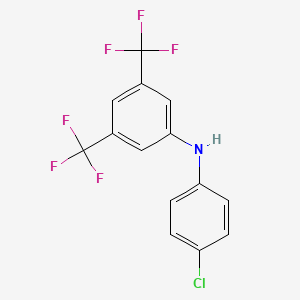
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
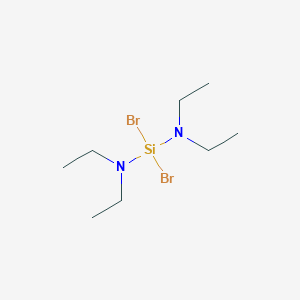
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
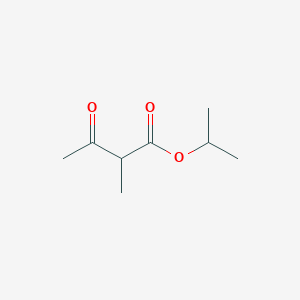
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
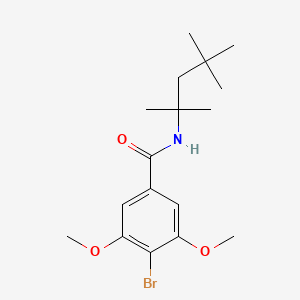
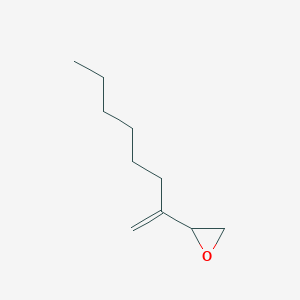
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)

